molecular formula C19H23N3O5 B2894833 4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203085-83-9

4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2894833
CAS No.: 1203085-83-9
M. Wt: 373.409
InChI Key: KTCYJXGABFVZPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrrolo[3,4-d]pyrimidine ring system, a dimethoxyphenyl group, and a tetrahydrofuran ring. These groups are likely to influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and tetrahydrofuran groups could affect its solubility, while the pyrrolo[3,4-d]pyrimidine core could influence its stability and reactivity .

Scientific Research Applications

Synthesis and Properties

  • Synthesis Techniques : A study by Furrer, Wágner, and Fehlhaber (1994) discusses the synthesis of similar compounds, which are representative of new antithrombotic compounds with favorable cerebral and peripheral effects. This indicates a potential use in the development of novel therapeutic agents (Furrer, Wágner, & Fehlhaber, 1994).

  • Properties and Redox Ability : Igarashi et al. (2006) explored the synthesis and properties of pyrrolo[3,4-d]pyrimidine-2,4-diones, examining their redox abilities, which are significant for applications in biochemistry and pharmacology (Igarashi et al., 2006).

Chemical Structure and Applications

  • Structural Analysis : Research by El‐Brollosy et al. (2012) on similar tetrahydropyrimidine-2,4-diones provides insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications in drug design (El‐Brollosy et al., 2012).

  • Electrochemical Studies : Dryhurst (1976) studied the electrochemical oxidation of a similar compound, oxipurinol, which is a metabolite of allopurinol and used in the treatment of gout. This research provides valuable insights into the electrochemical properties of pyrrolo[3,4-d]pyrimidine derivatives (Dryhurst, 1976).

Potential Therapeutic Applications

  • Amnesia-Reversal Activity : Butler et al. (1987) explored the amnesia-reversal activity of a series of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones. Such compounds have potential applications in neurological research and treatment (Butler et al., 1987).

  • Polyimides Synthesis : Wang et al. (2006) focused on the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, indicating the use of pyrimidine derivatives in materials science (Wang et al., 2006).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, and studying its potential biological activity. It could also be interesting to compare its properties with those of other pyrrolo[3,4-d]pyrimidine derivatives .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-25-11-5-6-15(26-2)13(8-11)17-16-14(20-19(24)21-17)10-22(18(16)23)9-12-4-3-7-27-12/h5-6,8,12,17H,3-4,7,9-10H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCYJXGABFVZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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